N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine
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Overview
Description
N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine can be achieved through a multi-step process. One common method involves the condensation of 1-ethyl-1H-pyrazol-5-amine with butyl bromide under basic conditions to introduce the butyl group. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated under reflux to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Reduced pyrazole derivatives
Substitution: N-substituted pyrazole derivatives
Scientific Research Applications
N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-1H-pyrazol-5-amine
- 5-amino-1H-pyrazole
- N-butyl-1H-pyrazol-4-amine
Uniqueness
N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butyl and ethyl groups on the pyrazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-butyl-1-ethyl-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H19N3/c1-4-6-7-11-10-8-12-13(5-2)9(10)3/h8,11H,4-7H2,1-3H3 |
InChI Key |
ZHKTZCYCAUJRMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(N(N=C1)CC)C |
Origin of Product |
United States |
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